

An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

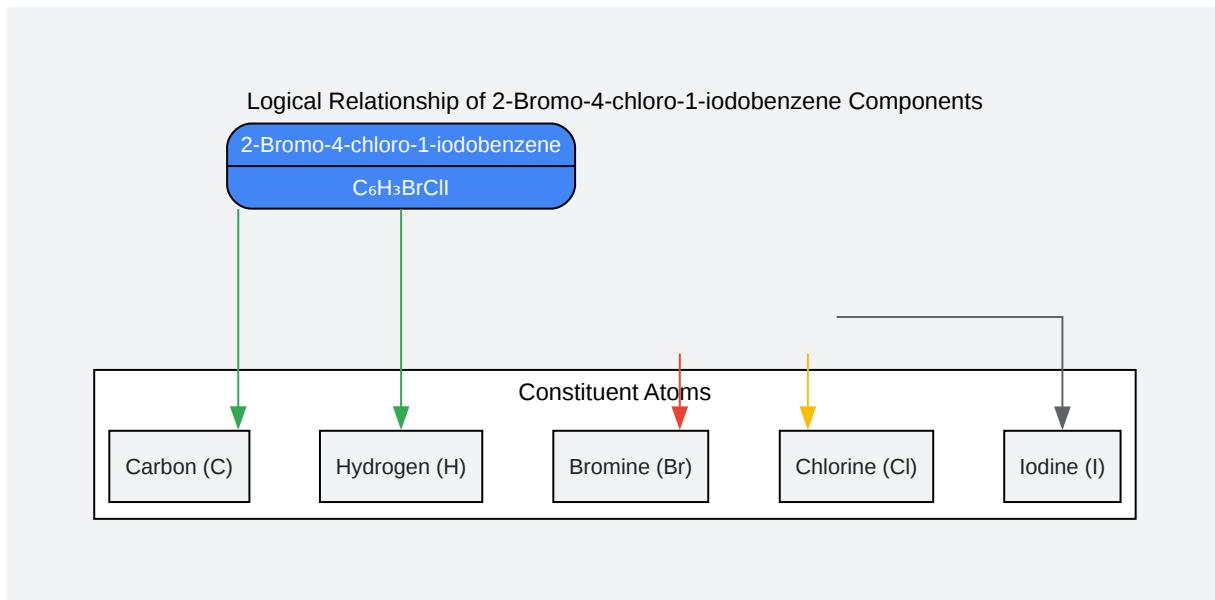
Compound of Interest

Compound Name: **2-Bromo-4-chloro-1-iodobenzene**

Cat. No.: **B1338351**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides comprehensive information on the chemical properties and a potential synthesis route for **2-Bromo-4-chloro-1-iodobenzene**, a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and materials.

Compound Data

The fundamental molecular properties of **2-Bromo-4-chloro-1-iodobenzene** are summarized below.

Property	Value
Molecular Formula	C ₆ H ₃ BrClI
Molecular Weight	317.35 g/mol
CAS Number	31928-44-6

A logical relationship diagram illustrating the constituent atoms of **2-Bromo-4-chloro-1-iodobenzene** is provided below.

[Click to download full resolution via product page](#)

Components of 2-Bromo-4-chloro-1-iodobenzene.

Experimental Protocols

A plausible and effective method for the synthesis of **2-Bromo-4-chloro-1-iodobenzene** is the Sandmeyer reaction. This well-established reaction facilitates the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate. The following protocol outlines a hypothetical procedure for the synthesis of **2-Bromo-4-chloro-1-iodobenzene** from 4-chloro-2-bromoaniline.

2.1. Synthesis of **2-Bromo-4-chloro-1-iodobenzene** via Sandmeyer Reaction

This procedure involves two main stages: the diazotization of 4-chloro-2-bromoaniline and the subsequent substitution with iodine.

Materials:

- 4-chloro-2-bromoaniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Deionized Water
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Thiosulfate solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ice

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:**Part A: Diazotization of 4-chloro-2-bromoaniline**

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-chloro-2-bromoaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the mixture to a temperature between -15°C and 0°C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.
- Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
- Add the cold sodium nitrite solution dropwise to the aniline suspension using a dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 0°C.
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0°C for approximately 50 minutes to ensure the complete formation of the diazonium salt.

Part B: Iodination

- In a separate beaker, prepare a solution of potassium iodide in deionized water.
- Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate may form, and nitrogen gas will evolve.
- Once the addition is complete, allow the reaction mixture to warm to room temperature (around 20°C) and continue stirring for approximately 6 hours to ensure the reaction goes to completion.
- The crude product can then be isolated by extraction with an organic solvent such as dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove any remaining acid and unreacted iodine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-Bromo-4-chloro-1-iodobenzene**.
- Further purification can be achieved by column chromatography or recrystallization from a suitable solvent system.

The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338351#2-bromo-4-chloro-1-iodobenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com